3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is a compound belonging to the class of benzamides. Benzamides are known for their wide range of medicinal, commercial, and synthetic applications. This particular compound is characterized by the presence of three methoxy groups on the benzene ring and an additional methoxy group on the phenyl ring attached to the amide nitrogen. The structure of this compound is notable for its potential interactions and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. Additionally, it may interact with various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group on the phenyl ring attached to the amide nitrogen. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of methoxy groups can affect its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSVGMPTFKDYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192594 | |
Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3940-77-0 | |
Record name | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3940-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the spatial arrangement of the methoxy groups in 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide?
A1: The crystal structure analysis reveals that three methoxy groups in the molecule lie almost in the plane of the aromatic rings to which they are attached. [] This planarity is indicated by the C—O—C—C torsion angles being close to 0°. Conversely, the methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is oriented nearly perpendicular to the ring plane, as evidenced by the C—O—C—C torsion angle of 103.9°. []
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